molecular formula C8H10ClNO2S2 B5874595 1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine

1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine

Cat. No.: B5874595
M. Wt: 251.8 g/mol
InChI Key: MZSMKFARDDXOOT-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a chlorinated thiophene ring attached to a sulfonyl group and a pyrrolidine ring. This compound has been utilized in the synthesis of pharmaceuticals, polymers, and bioactive molecules .

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylpyrrolidine linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorinated thiophene ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidine can be compared with other sulfonylpyrrolidine derivatives, such as:

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSMKFARDDXOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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